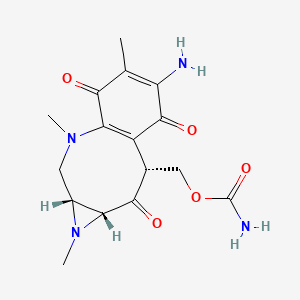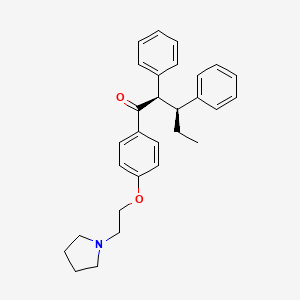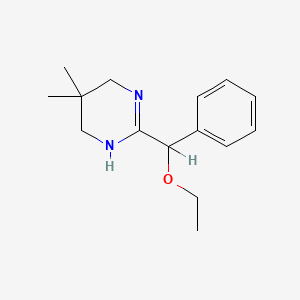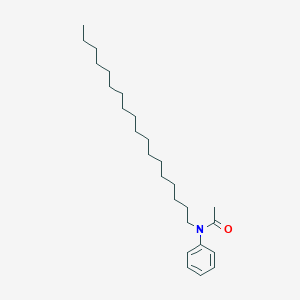
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid is a complex organic compound with the molecular formula C21H23N7O5. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core, a benzoyl group, and a glutamic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid involves multiple steps, starting with the preparation of the pyrido[2,3-b]pyrazine core. This core is typically synthesized through a cyclization reaction involving a pyrrole derivative and a pyrazine derivative. The reaction conditions often include the use of hydrazine hydrate as a reagent and a suitable solvent such as ethanol .
Once the pyrido[2,3-b]pyrazine core is prepared, it is further functionalized with a benzoyl group through a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .
The final step involves the coupling of the benzoyl-functionalized pyrido[2,3-b]pyrazine with glutamic acid. This coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease processes .
Comparación Con Compuestos Similares
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid can be compared with other similar compounds, such as:
Pyrido[2,3-b]pyrazine derivatives: These compounds share the pyrido[2,3-b]pyrazine core and exhibit similar biological activities, but differ in their functional groups and overall structure.
Benzoyl-functionalized compounds: Compounds with a benzoyl group attached to various cores, which may have different reactivity and applications.
Glutamic acid derivatives: These compounds contain the glutamic acid moiety and are used in various biochemical and medicinal applications.
Propiedades
Número CAS |
34561-27-8 |
|---|---|
Fórmula molecular |
C21H23N7O5 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(6,8-diaminopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-28(10-12-9-24-19-18(25-12)14(22)8-16(23)27-19)13-4-2-11(3-5-13)20(31)26-15(21(32)33)6-7-17(29)30/h2-5,8-9,15H,6-7,10H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27)/t15-/m0/s1 |
Clave InChI |
UGWODJDIYOBPOW-HNNXBMFYSA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


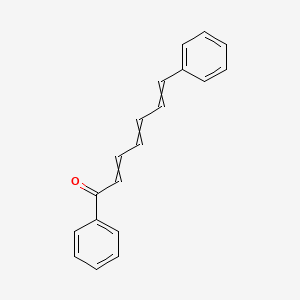
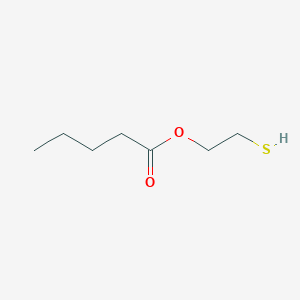
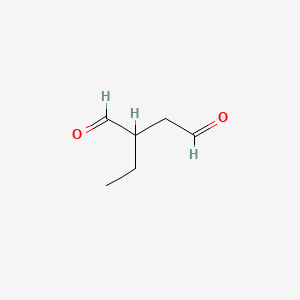


![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

